

Crystal structure analysis of 2-Iodo-4-nitro-pyridine 1-oxide

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Compound of Interest

Compound Name: 2-Iodo-4-nitro-pyridine 1-oxide

CAS No.: 52092-44-1

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An In-depth Technical Guide to the Crystal Structure Analysis of **2-Iodo-4-nitro-pyridine 1-oxide**

Abstract

This technical guide provides a comprehensive, predictive, and methodological framework for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of **2-Iodo-4-nitro-pyridine 1-oxide**. While a solved crystal structure for this specific molecule is not publicly available, this document leverages extensive data from analogous compounds to forecast its structural characteristics and intermolecular interactions. This guide is intended for researchers, scientists, and drug development professionals, offering a robust roadmap for the experimental determination and interpretation of the crystal structure of **2-Iodo-4-nitro-pyridine 1-oxide**.

Introduction

Pyridine N-oxides are a versatile class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry, materials science, and organic synthesis. The N-oxide functional group significantly alters the electronic properties of the pyridine ring,

enhancing its reactivity and modulating its physicochemical properties. The introduction of a halogen atom, such as iodine, and a nitro group further functionalizes the molecule, opening avenues for diverse applications. Specifically, the interplay between the electron-withdrawing nitro group and the halogen atom can lead to unique intermolecular interactions, such as halogen bonding, which are of fundamental importance in crystal engineering and drug design. [1][2]

Understanding the three-dimensional arrangement of atoms in the solid state is paramount for predicting a molecule's behavior and function. Crystal structure analysis provides invaluable insights into molecular geometry, conformation, and, crucially, the non-covalent interactions that govern crystal packing. This guide will focus on **2-Iodo-4-nitro-pyridine 1-oxide**, a molecule for which detailed structural information is yet to be reported. By examining the crystal structures of closely related compounds, we can predict with a high degree of confidence the key structural features and intermolecular interactions that define its solid-state architecture.

Proposed Synthesis and Crystallization

The synthesis of **2-Iodo-4-nitro-pyridine 1-oxide** can be approached through the N-oxidation of the corresponding 2-iodo-4-nitropyridine. This method is a well-established and reliable route for the preparation of pyridine N-oxides.[3][4]

Synthesis of 2-Iodo-4-nitro-pyridine 1-oxide

This protocol is based on standard N-oxidation procedures using m-chloroperoxybenzoic acid (m-CPBA).

Experimental Protocol:

- **Reaction Setup:** In a 250 mL round-bottom flask, dissolve 2-iodo-4-nitropyridine (1.0 eq) in dichloromethane (DCM, 10 mL per gram of starting material).
- **Cooling:** Place the flask in an ice-water bath and stir the solution for 15 minutes to bring the temperature to 0-5 °C.
- **Addition of Oxidizing Agent:** To the cooled solution, add m-CPBA (1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

- Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: Upon completion, cool the mixture to 0 °C and filter to remove the precipitated m-chlorobenzoic acid.
- Purification: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
- Final Product: The crude product can be further purified by recrystallization or column chromatography to yield **2-Iodo-4-nitro-pyridine 1-oxide**.

Diagram of the Synthetic Workflow:



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Caption: Synthetic workflow for **2-Iodo-4-nitro-pyridine 1-oxide**.

Crystallization

Obtaining high-quality single crystals is the most critical step for a successful X-ray diffraction experiment. Slow evaporation is a reliable method for growing crystals of small organic molecules.

Experimental Protocol:

- Solvent Selection: Screen a range of solvents (e.g., methanol, ethanol, chloroform, ethyl acetate, and mixtures thereof) to find a solvent in which the compound has moderate solubility.
- Preparation of Saturated Solution: Dissolve the purified **2-Iodo-4-nitro-pyridine 1-oxide** in the chosen solvent or solvent system at a slightly elevated temperature to achieve saturation.

- **Crystal Growth:** Filter the warm solution into a clean vial, cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent.
- **Isolation:** Once crystals of suitable size and quality have formed, carefully isolate them from the mother liquor and dry them on filter paper.

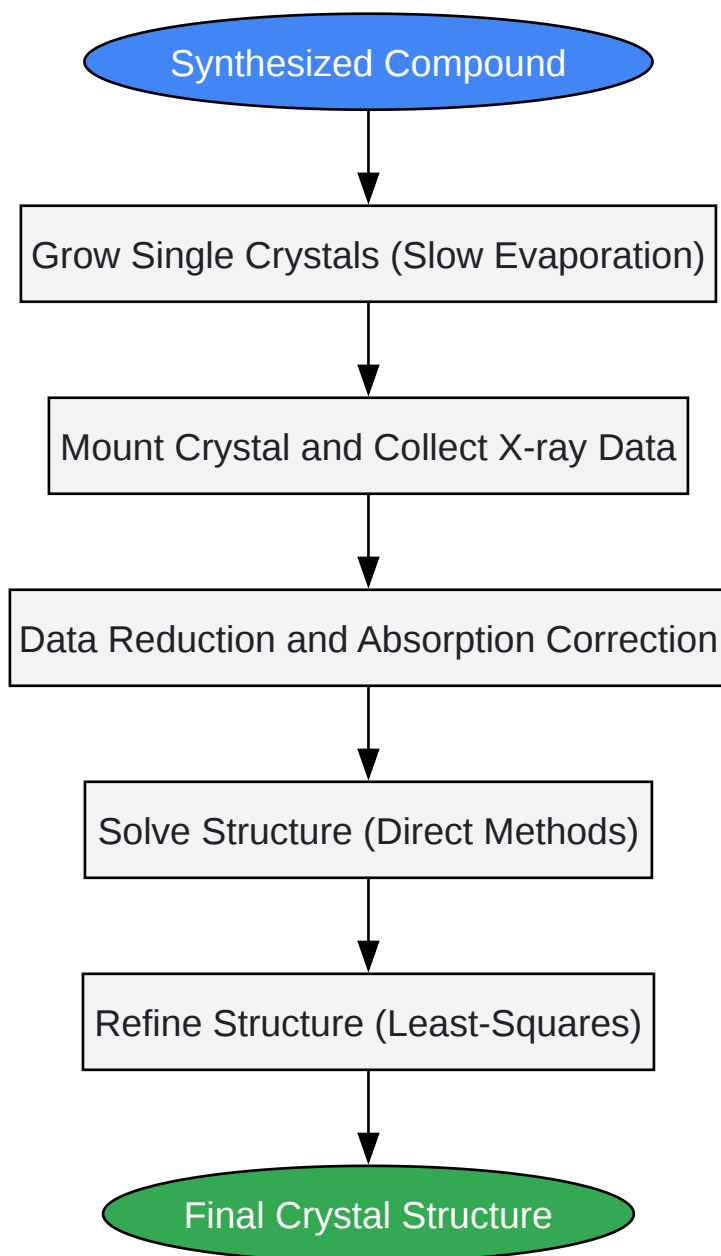
Single-Crystal X-ray Diffraction Analysis

The following protocol outlines the standard procedure for determining the crystal structure of the title compound.

Experimental Protocol:

- **Crystal Mounting:** A suitable single crystal is selected and mounted on a goniometer head.
- **Data Collection:** The crystal is placed in a stream of cold nitrogen gas (typically 100-173 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo K α or Cu K α radiation).
- **Data Reduction:** The collected diffraction data are processed to yield a set of structure factors. Absorption corrections are applied.
- **Structure Solution and Refinement:** The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Diagram of the Crystal Structure Analysis Workflow:



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Caption: Workflow for crystal structure analysis.

Predicted Crystal Structure and Intermolecular Interactions

Based on the crystal structures of analogous compounds such as 2,6-dichloro-4-nitropyridine N-oxide and 2-chloro-4-nitropyridine N-oxide, we can predict the key crystallographic and

structural features of **2-Iodo-4-nitro-pyridine 1-oxide**.^{[5][6]}

Predicted Crystallographic Data

Parameter	Predicted Value
Crystal System	Orthorhombic
Space Group	Pbca
a (Å)	~6.0
b (Å)	~9.6
c (Å)	~24.0
V (Å ³)	~1380
Z	8

These values are estimations based on similar reported structures and are subject to experimental verification.

Predicted Molecular Geometry

The pyridine ring is expected to be essentially planar. The nitro group is likely to be nearly coplanar with the pyridine ring, with a small twist angle. The C-I bond length is anticipated to be in the range of 2.08-2.12 Å. The N-O bond length of the N-oxide is expected to be around 1.29-1.31 Å, while the N-O bond lengths of the nitro group will be in the range of 1.22-1.24 Å.

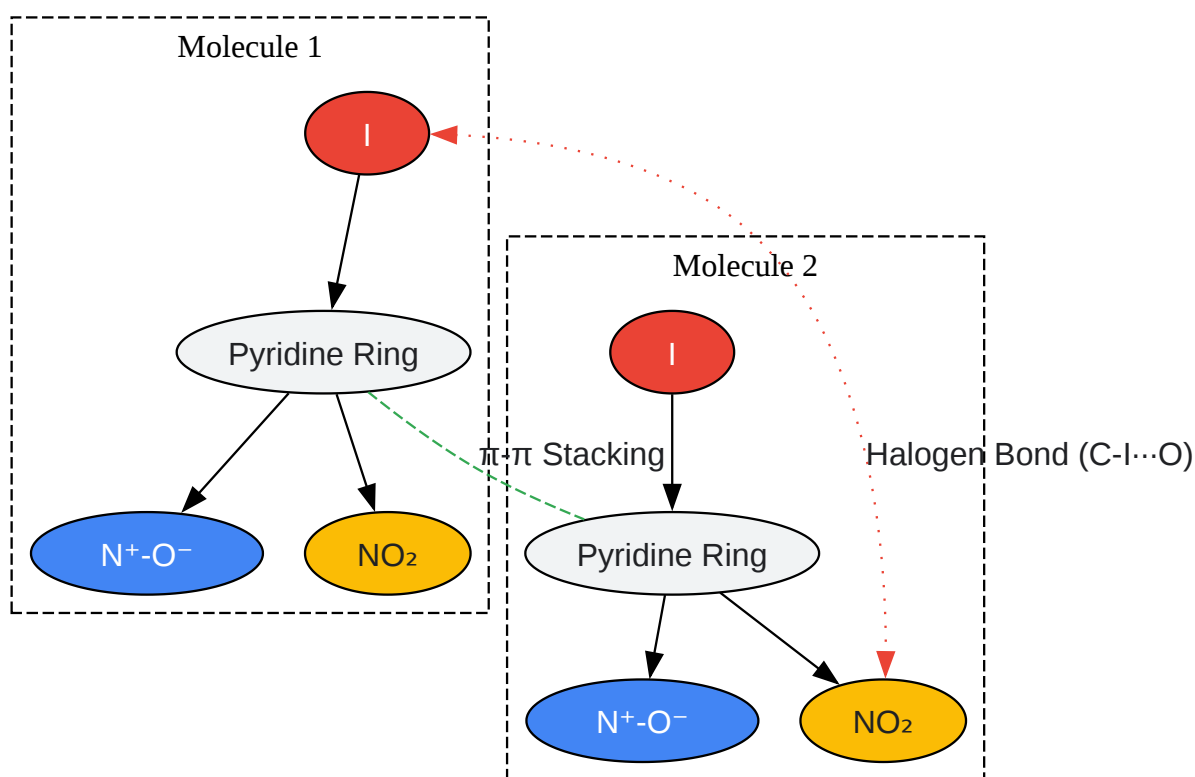
Analysis of Predicted Intermolecular Interactions

The crystal packing of **2-Iodo-4-nitro-pyridine 1-oxide** is expected to be dominated by a combination of halogen bonding, hydrogen bonding, and potentially π - π stacking interactions.

- Halogen Bonding: A prominent and directional C-I...O halogen bond is predicted to occur between the iodine atom of one molecule and an oxygen atom of the nitro group or the N-oxide of a neighboring molecule.^{[1][7]} This interaction is driven by the electropositive region (σ -hole) on the iodine atom. The I...O distance is expected to be in the range of 3.0-3.4 Å.^[7]

- Hydrogen Bonding: Weak C-H...O hydrogen bonds involving the aromatic protons and the oxygen atoms of the nitro and N-oxide groups are likely to contribute to the overall stability of the crystal lattice.
- π - π Stacking: The planar pyridine rings may engage in π - π stacking interactions, likely in an offset or herringbone arrangement, as observed in related structures.[5][6] The interplanar distance for such interactions would be expected to be around 3.3-3.6 Å.

Diagram of Predicted Intermolecular Interactions:



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Caption: Predicted intermolecular interactions in the crystal lattice.

Conclusion

This technical guide has outlined a comprehensive and predictive approach to the crystal structure analysis of **2-Iodo-4-nitro-pyridine 1-oxide**. By leveraging data from analogous compounds, we have proposed detailed protocols for its synthesis, crystallization, and X-ray diffraction analysis. The predicted structural features, particularly the prominent role of halogen bonding and π - π stacking in the crystal packing, provide a strong foundation for future experimental work. The successful elucidation of this crystal structure will not only contribute to the fundamental understanding of intermolecular interactions in halogenated nitroaromatics but also provide crucial data for the rational design of new materials and pharmaceutical compounds.

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